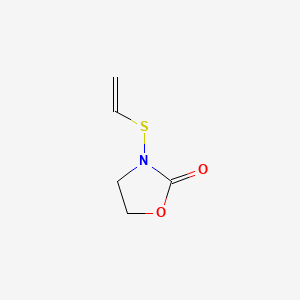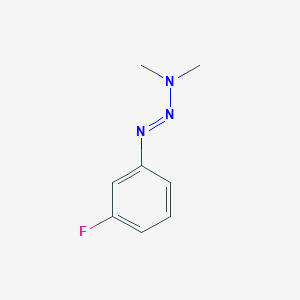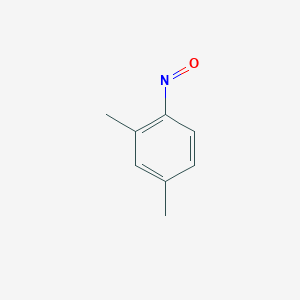
2,4-Dimethyl-1-nitrosobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-1-nitrosobenzene is an organic compound with the molecular formula C₈H₉NO It is a derivative of nitrosobenzene, characterized by the presence of two methyl groups at the 2 and 4 positions on the benzene ring and a nitroso group at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-1-nitrosobenzene can be synthesized through several methods:
Oxidation of Amino Precursors: One common method involves the oxidation of 2,4-dimethyl-aniline using oxidizing agents such as sodium dichromate or peroxyacetic acid.
Reduction of Nitro Precursors: Another method involves the reduction of 2,4-dimethyl-nitrobenzene to 2,4-dimethyl-phenylhydroxylamine, followed by oxidation to the nitroso compound.
Direct Nitrosation: Direct nitrosation of 2,4-dimethyl-aniline using nitrosyl chloride (NOCl) or nitrous acid (HNO₂) can also yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation or reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-1-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dimethyl-nitrobenzene using strong oxidizing agents.
Reduction: Reduction of this compound can yield 2,4-dimethyl-aniline.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitroso group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Sodium dichromate, peroxyacetic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 2,4-Dimethyl-nitrobenzene.
Reduction: 2,4-Dimethyl-aniline.
Substitution: Various substituted benzene derivatives depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-1-nitrosobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-dimethyl-1-nitrosobenzene involves its reactivity as a nitroso compound. The nitroso group can participate in various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitroso group can act as an electrophile, facilitating substitution reactions on the benzene ring.
Redox Reactions: The compound can undergo redox reactions, where it can be reduced to an amine or oxidized to a nitro compound.
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethyl-1-nitrosobenzene can be compared with other nitrosobenzene derivatives:
Nitrosobenzene (C₆H₅NO): Lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.
2,4-Dimethyl-1-nitrobenzene (C₈H₉NO₂): Contains a nitro group instead of a nitroso group, leading to different reactivity and applications.
2,4-Dimethyl-aniline (C₈H₁₁N): Contains an amino group, making it a precursor for the synthesis of this compound.
Eigenschaften
CAS-Nummer |
38974-06-0 |
|---|---|
Molekularformel |
C8H9NO |
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
2,4-dimethyl-1-nitrosobenzene |
InChI |
InChI=1S/C8H9NO/c1-6-3-4-8(9-10)7(2)5-6/h3-5H,1-2H3 |
InChI-Schlüssel |
RAAHAKNUWIDEAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dioxabicyclo[2.2.0]hexane](/img/structure/B14658227.png)

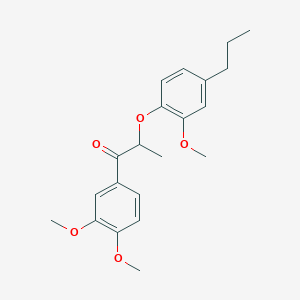
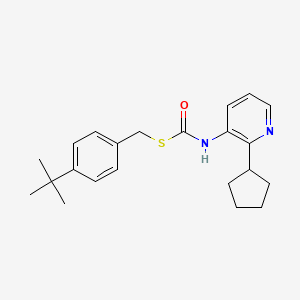
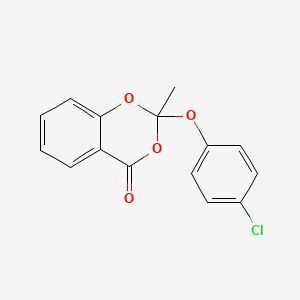
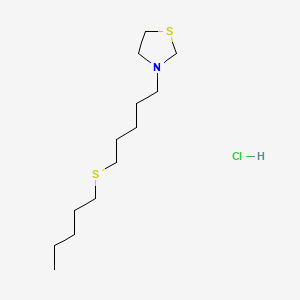
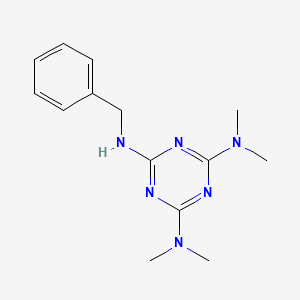
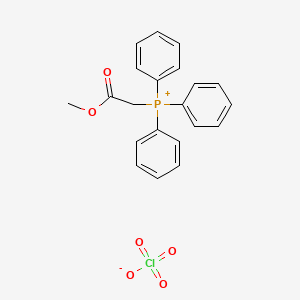
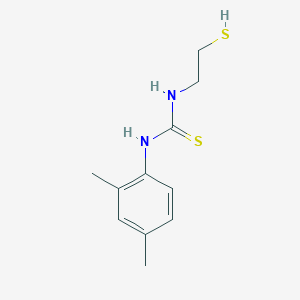
![({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid](/img/structure/B14658307.png)
![3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid](/img/structure/B14658312.png)
